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Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults. A key
pathological feature of DR is increased vascular permeability and angiogenesis, largely driven
by the pro-angiogenic isoforms of vascular endothelial growth factor (VEGF). Sphinx31, a
potent and selective inhibitor of Serine-Arginine Rich Protein Kinase 1 (SRPK1), has emerged
as a promising therapeutic agent. SRPK1 regulates the splicing of VEGF, and its inhibition by
Sphinx31 can shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms, thereby
reducing retinal vascular leakage and pathological neovascularization.[1][2][3] These
application notes provide a summary of the key findings and detailed protocols for the use of
Sphinx31 in DR research.

Mechanism of Action

Sphinx31 exerts its therapeutic effect by inhibiting SRPK1, a key regulator of VEGF-A splicing.
[3] In diabetic conditions, hyperglycemia activates Protein Kinase C (PKC), which in turn
activates SRPKL1.[3][4] Activated SRPK1 phosphorylates the splicing factor SRSF1
(Serine/Arginine-Rich Splicing Factor 1), leading to a shift in VEGF-A splicing towards the pro-
angiogenic VEGF-A165a isoform and a decrease in the anti-angiogenic VEGF-A165b isoform.
[4][5] This altered ratio contributes to increased retinal permeability and angiogenesis.
Sphinx31, by inhibiting SRPK1, prevents the phosphorylation of SRSF1, thereby promoting the
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production of the anti-angiogenic VEGF-A165b isoform and restoring the retinal barrier

integrity.[4][6]
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Caption: Sphinx31 mechanism of action in diabetic retinopathy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Sphinx31

in diabetic retinopathy models.

Table 1: In Vitro Efficacy of Sphinx31
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Parameter Value Cell Type Condition Reference

In vitro kinase

SRPK1 IC50 5.9 nM - [7]
assay
SRSF1
Phosphorylation 367.3nM RPE cells - [6]
IC50
SRSF1 Nuclear High Glucose
o Reduced RPE cells [4]
Localization (HG)
Reversed HG- )
RPE Monolayer _ _ High Glucose
) induced increase  RPE cells [31[4]
Admittance (HG)
(P <0.05)
VEGF-Al65a ~60% 0.3-10 pM
) HuCCA-1 cells ) [7]
MRNA downregulation Sphinx31

Table 2: In Vivo Efficacy of Sphinx31 in a Rodent Model of Diabetic Retinopathy

Sphinx31 . o
Control Duration of  Significanc
Parameter ) . Treated Reference
(Diabetic) . . Treatment e
(Diabetic)
Retinal
Permeability 12.67 +1.09 7.92 +1.65 7 days P<0.01 [2]
(10-4 cms-1)
Retinal .
N Increased Stabilized 28 days P < 0.0001 [1]8]
Permeability
Retinal Increase
) Increased 28 days P <0.05 [1][8]
Thickness blocked

Experimental Protocols
In Vitro Protocol: Assessment of RPE Cell Monolayer
Permeability
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This protocol is based on the methods described in the cited literature.[1]

. Cell Culture:

Culture human Retinal Pigment Epithelial (RPE) cells to form a confluent monolayer on
transwell inserts.

. Hyperglycemic and Hypoxic Conditions:

Expose the RPE cell monolayers to high glucose (HG) and hypoxic (Hx) conditions to mimic
the diabetic retinal environment.[1]

. Treatment with Sphinx31:

Treat the cells with the desired concentration of Sphinx31 or a vehicle control.

. Permeability Measurement (Electric Cell-Substrate Impedance Sensing - ECIS):
Use an ECIS system to continuously monitor the resistance of the RPE monolayer.
A decrease in resistance indicates an increase in permeability.

. Data Analysis:

Compare the resistance measurements between the control and Sphinx31-treated groups to
determine the effect of Sphinx31 on RPE monolayer permeability.

In Vivo Protocol: Evaluation of Sphinx31 in a
Streptozotocin-iInduced Diabetic Rat Model

This protocol is a synthesis of the methodologies reported in several studies.[1][2][4]
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Model Induction and Treatment
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Caption: Experimental workflow for in vivo evaluation of Sphinx31.

1. Induction of Type 1 Diabetes:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b610945?utm_src=pdf-body-img
https://www.benchchem.com/product/b610945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Use male Norway Brown rats.

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50
mg/kg to induce type 1 diabetes.[2]

Confirm hyperglycemia (blood glucose > 15 mmol/L) 48 hours post-injection.
. Animal Grouping and Treatment:

Divide the animals into three groups:

o Non-diabetic control

o Diabetic control (receiving vehicle eye drops)

o Diabetic treatment group (receiving Sphinx31 eye drops)

Administer topical eye drops (20 pL) of Sphinx31 (200 pg/mL) or vehicle control twice daily
for 28 days.[2][4]

. Assessment of Retinal Permeability (Fluorescein Fundus Angiography - FFA):
Perform FFA weekly from day O to day 28.[1]
Anesthetize the animals and inject sodium fluorescein intraperitoneally.
Capture retinal images using a retinal microscope (e.g., Micron 1V).[2]

Quantify the ratio of interstitial to vascular fluorescence using ImageJ to estimate
permeability.[1][2]

. Measurement of Retinal Thickness (Optical Coherence Tomography - OCT):
Perform OCT weekly from day 0O to day 28 to measure changes in retinal thickness.[1]
. Histological Analysis (Optional):

At the end of the study, euthanize the animals and enucleate the eyes.
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e Prepare retinal cross-sections and stain with relevant markers (e.g., IB4 for vasculature,
junctional proteins) to assess vascular density and integrity.[1]

6. Data Analysis:

o Compare the retinal permeability and thickness between the different groups using
appropriate statistical tests (e.g., ANOVA).

Conclusion

Sphinx31 demonstrates significant potential as a therapeutic agent for diabetic retinopathy. Its
targeted inhibition of SRPK1 and subsequent modulation of VEGF splicing offer a novel
approach to restoring retinal vascular stability. The provided data and protocols serve as a
valuable resource for researchers investigating the therapeutic utility of Sphinx31 in preclinical
models of diabetic retinopathy. Further clinical investigation is warranted to translate these
promising preclinical findings into a viable treatment for patients with DR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]
» 3. journals.physiology.org [journals.physiology.org]

e 4. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy -
PMC [pmc.ncbi.nim.nih.gov]

e 5. biorxiv.org [biorxiv.org]
e 6. pubs.acs.org [pubs.acs.org]
e 7. medchemexpress.com [medchemexpress.com]

¢ 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/353702539_Use_of_SRPK1_inhibitors_for_the_treatment_of_Diabetic_Retinopathy
https://www.benchchem.com/product/b610945?utm_src=pdf-body
https://www.benchchem.com/product/b610945?utm_src=pdf-body
https://www.benchchem.com/product/b610945?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/353702539_Use_of_SRPK1_inhibitors_for_the_treatment_of_Diabetic_Retinopathy
https://www.researchgate.net/publication/319597203_The_SRPK1_inhibitor_SPHINX31_prevents_increased_retinal_permeability_in_a_rodent_model_of_diabetes
https://journals.physiology.org/doi/abs/10.1152/ajpheart.00001.2022
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9109797/
https://www.biorxiv.org/content/10.1101/2024.04.17.589996.full
https://pubs.acs.org/doi/10.1021/acschembio.6b01048
https://www.medchemexpress.com/sphinx31.html
https://eprints.nottingham.ac.uk/65527/1/Naseeb%20Kaur%20Malhi%20Thesis%20Final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: Sphinx31 in Diabetic
Retinopathy Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610945#sphinx31-application-in-diabetic-retinopathy-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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